methyl 2-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound features a structurally intricate framework combining a thiazole-carboxylate core with a pyrrolidinone ring system. Key structural elements include:
- Thiazole ring: Substituted with a methyl group at position 4 and a methyl carboxylate at position 4.
- Pyrrolidinone moiety: Positions 4 and 5 are oxidized to ketones (4,5-dioxo), while position 3 bears a hydroxy(5-methylfuran-2-yl)methylidene group in the (3E)-configuration.
- Substituents: A 4-ethoxyphenyl group at position 2 of the pyrrolidinone enhances steric bulk and electronic modulation.
While direct data on this compound are absent in the provided evidence, structural analogs (e.g., ) suggest its synthesis likely involves multi-step heterocyclic coupling and cyclization reactions .
Properties
Molecular Formula |
C24H22N2O7S |
|---|---|
Molecular Weight |
482.5 g/mol |
IUPAC Name |
methyl 2-[2-(4-ethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H22N2O7S/c1-5-32-15-9-7-14(8-10-15)18-17(19(27)16-11-6-12(2)33-16)20(28)22(29)26(18)24-25-13(3)21(34-24)23(30)31-4/h6-11,18,28H,5H2,1-4H3 |
InChI Key |
IQFAVUYCHBQPSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OC)C)O)C(=O)C4=CC=C(O4)C |
Origin of Product |
United States |
Biological Activity
Methyl 2-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Thiazole Ring : Known for its role in various bioactive compounds.
- Pyrrolidine Derivative : Often associated with neuroactive properties.
- Furan Moiety : Implicated in antioxidant activities.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Compounds with similar structures have been reported as kinase inhibitors, impacting pathways involved in cancer and inflammation .
- Antioxidant Properties : The furan ring contributes to free radical scavenging abilities, which may protect against oxidative stress-related diseases .
- Receptor Modulation : The presence of the thiazole and pyrrolidine moieties suggests potential interactions with various receptors, including those involved in neurotransmission and inflammation .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound.
-
Neuroprotective Effects :
A study demonstrated that compounds with a similar pyrrolidine structure exhibited significant neuroprotective effects in models of neurodegeneration. The mechanism was linked to the modulation of oxidative stress pathways and enhancement of cellular resilience against apoptosis . -
Antimicrobial Activity :
Research indicated that thiazole derivatives possess antimicrobial properties, with effectiveness against various bacterial strains. This suggests that our compound may also exhibit similar antimicrobial efficacy . -
Kinase Inhibition Studies :
A patent described the use of related compounds as selective kinase inhibitors, highlighting their potential in treating cancers by disrupting critical signaling pathways involved in cell proliferation and survival .
Scientific Research Applications
The biological activity of methyl 2-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Binding: Potential interactions with cellular receptors could modulate their activity.
- Pathway Modulation: It may affect specific biochemical pathways, leading to changes in cellular functions.
Pharmacological Research
The compound's unique structure suggests potential applications in drug development for various diseases. Its enzyme inhibition properties could be explored in the context of cancer therapy or metabolic disorders.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Investigating the antimicrobial effects of this compound could lead to novel treatments for bacterial infections.
Neuroscience
Given its possible interactions with neurotransmitter receptors, this compound may have implications in treating neurological disorders. Further studies could elucidate its role in modulating synaptic transmission.
Case Study 1: Anticancer Activity
A study exploring the anticancer properties of thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction through enzyme inhibition pathways.
Case Study 2: Antimicrobial Efficacy
Research investigating the antimicrobial effects of thiazole-containing compounds demonstrated that certain derivatives showed promising results against Gram-positive bacteria. The study highlighted the need for further exploration into the structure–activity relationship to enhance efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of heterocyclic carboxylates with fused aromatic and non-aromatic rings. Below is a comparative analysis with key analogs from the literature:
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycles: The target’s pyrrolidinone-thiazole fusion contrasts with pyrazole-thiazole () or pyrazole-thiophene () systems. Pyrrolidinone’s diketone system may enhance hydrogen-bonding capacity compared to pyrazole’s N-heteroatoms . Furan vs.
Substituent Effects :
- Ethoxy vs. Halogenated Phenyl Groups : The 4-ethoxyphenyl group in the target is electron-donating, contrasting with electron-withdrawing chloro/fluoro groups in analogs (). This may increase solubility and reduce electrophilicity.
- Ester Groups : Methyl carboxylate (target) vs. ethyl () affects metabolic stability and lipophilicity.
Synthetic Methods :
- Suzuki-Miyaura coupling (e.g., boronic acid intermediates in ) is common for aryl-heterocycle linkages .
- Cyclocondensation (e.g., hydrazine derivatives in ) is typical for pyrazole formation .
Fluorinated analogs () exhibit enhanced metabolic stability, suggesting the target’s ethoxy group may prioritize solubility over longevity .
Q & A
Q. Optimization Tips :
- Solvent polarity affects cyclization efficiency; ethanol or methanol enhances yields compared to non-polar solvents .
- Catalysts like ZnCl₂ or FeCl₃ may accelerate furan-methylene coupling but require strict temperature control (60–70°C) to avoid side reactions .
Basic: How are spectroscopic and crystallographic techniques applied to characterize this compound?
Answer:
- IR Spectroscopy : Confirm the presence of carbonyl groups (C=O stretches at 1680–1720 cm⁻¹ for pyrrolidinone and thiazole ester) and hydroxyl groups (broad peak at 3200–3400 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to resolve stereochemistry. For instance, the (3E)-configuration of the methylidene group is confirmed by coupling constants (J = 12–14 Hz for trans-vinylic protons) .
- X-ray Crystallography : Resolve the 3D structure, particularly the spatial arrangement of the 4-ethoxyphenyl and methylfuran substituents. Crystallize in ethyl acetate/hexane (1:3) to obtain monoclinic crystals (space group P2₁/c) .
Q. Data Interpretation :
- Overlapping signals in NMR? Use 2D COSY or NOESY to assign protons in crowded regions (e.g., pyrrolidinone methyl groups) .
Advanced: How can computational methods (e.g., DFT) predict electronic properties and reactivity?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps). For this compound, the LUMO is localized on the pyrrolidinone ring, suggesting electrophilic reactivity at the 4,5-diketo site .
- Reactivity Prediction : Use Fukui indices to identify nucleophilic sites (e.g., the hydroxyl group on the methylfuran moiety) and electrophilic sites (e.g., thiazole C-2 position) .
- Solvent Effects : Conduct polarizable continuum model (PCM) simulations to assess solvation energy in ethanol or DMSO, which correlates with experimental solubility .
Q. Validation :
Advanced: What strategies address stereochemical challenges during synthesis?
Answer:
- Chiral Auxiliaries : Introduce a temporary chiral group (e.g., Evans oxazolidinone) during pyrrolidinone formation to enforce (3E)-stereochemistry, followed by auxiliary removal .
- Asymmetric Catalysis : Employ organocatalysts like proline derivatives for enantioselective Knoevenagel condensation (ee > 90% reported for similar furan-containing systems) .
- Dynamic Resolution : Use racemization-prone intermediates (e.g., α-hydroxy ketones) under basic conditions to bias the equilibrium toward the desired (E)-isomer .
Q. Troubleshooting :
- If diastereomerism occurs (e.g., at the pyrrolidinone C-2), use column chromatography with silica gel modified by L-arginine for improved separation .
Advanced: How to resolve contradictions in pharmacological data (e.g., efficacy vs. toxicity)?
Answer:
- Dose-Response Studies : Perform in vivo assays (e.g., rodent models) at 10–100 mg/kg doses to identify therapeutic windows. Monitor biomarkers like IL-6 (anti-inflammatory) and ALT (hepatotoxicity) .
- Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., quinone intermediates from methylfuran oxidation) that may cause toxicity .
- Structure-Toxicity Relationships : Compare with analogs lacking the methylfuran group; if toxicity decreases, modify the substituent to a less oxidizable group (e.g., tetrahydrofuran) .
Q. Experimental Design :
- Include positive controls (e.g., indomethacin for anti-inflammatory studies) and negative controls (vehicle-only groups) to validate assay reliability .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
Answer:
- Analog Synthesis : Vary substituents systematically (e.g., replace 4-ethoxyphenyl with 4-methoxyphenyl or halogenated aryl groups) and test biological activity .
- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical moieties. For this compound, the 4,5-dioxopyrrolidin-1-yl and thiazole carboxylate groups are essential for binding .
- 3D-QSAR : Build a CoMFA model using IC₅₀ values from enzyme inhibition assays (e.g., COX-2) to correlate steric/electrostatic fields with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
